molecular formula C26H23NO4 B5043088 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide

Cat. No.: B5043088
M. Wt: 413.5 g/mol
InChI Key: ATIMKFRJVANGTP-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . The exact pathways and molecular targets may vary depending on the specific biological activity being studied .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-3-14-30-21-11-8-18(9-12-21)25(28)27-20-10-13-22(17(2)15-20)23-16-19-6-4-5-7-24(19)31-26(23)29/h4-13,15-16H,3,14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMKFRJVANGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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